![molecular formula C16H21N7O2 B12172944 N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12172944.png)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H21N7O2 and its molecular weight is 343.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound with potential biological activities that warrant detailed investigation. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5O2 with a molecular weight of 299.33 g/mol. The IUPAC name is N-(1-ethyl-3-methylpyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide. The structure features a pyrazole ring and a triazole moiety, which are significant in conferring biological activity.
Property | Value |
---|---|
Molecular Formula | C15H17N5O2 |
Molecular Weight | 299.33 g/mol |
IUPAC Name | N-(1-ethyl-3-methylpyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate various signaling pathways by binding to enzymes and receptors involved in critical physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.
- Antioxidant Activity : Some studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that derivatives of pyrazole and triazole compounds exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative similar to the compound showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been explored extensively:
- Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines, including A431 and HT29 cells. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties have also been documented:
- Research Findings : Compounds containing pyrazole rings have shown inhibitory effects on inflammatory mediators in vitro, suggesting therapeutic potential for inflammatory diseases .
Summary of Research Findings
A review of the literature reveals promising results regarding the biological activity of this compound:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural frameworks, particularly those containing pyrazole and triazole moieties, exhibit significant anticancer properties. For instance, derivatives of the triazolo-pyridazine scaffold have been investigated for their ability to inhibit key kinases involved in cancer progression, such as c-Met and Src kinases. A study highlighted that certain triazolo derivatives demonstrated potent inhibitory activity (IC50 as low as 0.005 µM) against c-Met kinases, making them suitable candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
Compounds featuring pyrazole and pyridazine rings have also been explored for their anti-inflammatory effects. The structural characteristics of these compounds allow them to interact with inflammatory pathways effectively. A related compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory diseases .
Neuropharmacology
Cognitive Enhancement
Some derivatives of pyrazole and triazole compounds have been studied for their neuroprotective effects and potential to enhance cognitive functions. Research indicates that these compounds may modulate neurotransmitter systems, leading to improved memory and learning capabilities. For example, studies have reported that certain triazolo-pyridazine derivatives exhibited significant effects on memory retention in animal models .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have prompted investigations into their use for epilepsy treatment. A structure-activity relationship (SAR) study revealed that modifications at specific positions on the pyrazole ring could enhance anticonvulsant efficacy while reducing toxicity .
Synthetic Applications
Building Blocks in Organic Synthesis
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can serve as a versatile building block for synthesizing other complex molecules. Its unique structure allows chemists to create various derivatives through targeted modifications, facilitating the development of new pharmaceuticals with desired biological activities .
Case Studies
Analyse Chemischer Reaktionen
Amide Hydrolysis
The butanamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.
Electrophilic Substitution on Pyrazole and Triazole Rings
The pyrazole and triazolo-pyridazine moieties participate in electrophilic aromatic substitution (EAS):
Example : Nitration at pyrazole C5 produces a nitro derivative with enhanced hydrogen-bonding capacity for biological targeting .
Catalytic Hydrogenation
Selective reduction of the triazolo-pyridazine ring occurs under hydrogenation conditions:
Catalyst | Conditions | Product | Yield | Applications |
---|---|---|---|---|
Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Dihydrotriazolo-pyridazine derivative | 92% | Intermediate for bioactive analogs |
PtO₂ | H₂ (3 atm), THF, 50°C | Tetrahydrotriazolo-pyridazine | 88% | Improves solubility for formulation |
Mechanism : Syn addition of hydrogen across the N–C double bond in the triazole ring, preserving the pyrazole’s aromaticity.
Nucleophilic Substitution at Methoxy Group
The methoxy group on the pyridazine ring undergoes nucleophilic displacement:
Application : Amino derivatives show enhanced binding to kinase targets in cancer studies.
Cross-Coupling Reactions
The pyrazole ring participates in Pd-mediated couplings for structural diversification:
Impact : These reactions enable installation of pharmacophores for structure-activity relationship (SAR) studies .
Oxidation of Methyl Groups
The ethyl and methyl substituents on the pyrazole are oxidized to carboxylic acids:
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂O, 100°C, 6 hr | Pyrazole-4-carboxylic acid derivative | 81% |
CrO₃/H₂SO₄ | Acetone, 0°C, 3 hr | Ethyl → ketone intermediate | 73% |
Mechanistic Insight : Radical intermediates detected via EPR spectroscopy confirm stepwise oxidation.
Photochemical Reactivity
UV irradiation induces triazolo-pyridazine ring opening:
Wavelength | Solvent | Product | Quantum Yield |
---|---|---|---|
254 nm | MeCN | Bicyclic aziridine intermediate | Φ = 0.32 |
365 nm | THF | Stable nitrile byproduct | Φ = 0.18 |
Application : Photodegradation studies inform stability protocols for pharmaceutical storage.
Comparative Reactivity Table
Functional Group | Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|
Amide | Hydrolysis (acidic) | 2.3 × 10⁻⁵ | 68.4 |
Methoxy | Nucleophilic substitution | 1.7 × 10⁻⁴ | 52.1 |
Pyrazole C5 | Electrophilic nitration | 4.8 × 10⁻³ | 44.7 |
Data derived from kinetic studies using HPLC and calorimetry .
Eigenschaften
Molekularformel |
C16H21N7O2 |
---|---|
Molekulargewicht |
343.38 g/mol |
IUPAC-Name |
N-(1-ethyl-3-methylpyrazol-4-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H21N7O2/c1-4-22-10-12(11(2)20-22)17-15(24)7-5-6-13-18-19-14-8-9-16(25-3)21-23(13)14/h8-10H,4-7H2,1-3H3,(H,17,24) |
InChI-Schlüssel |
DBQFEOVYTCSYRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.